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Executive Summary

Telomerase Reverse Transcriptase (TERT) is the catalytic subunit of the telomerase enzyme,
canonically known for its essential role in maintaining telomere length and ensuring cellular
immortality.[1] However, a substantial body of evidence reveals that TERT possesses
numerous "non-canonical” functions that are independent of telomere elongation. These extra-
telomeric roles are critical in a variety of cellular processes, including transcriptional regulation,
mitochondrial homeostasis, DNA damage response, and cell proliferation, making TERT a
multifaceted protein with significant implications for cancer biology and therapeutic
development.[2][3] This guide provides an in-depth examination of these non-canonical
activities, detailing the underlying molecular mechanisms, experimental methodologies used for
their investigation, and the key signaling pathways involved.

TERT as a Transcriptional Regulator

Beyond the chromosome ends, TERT localizes to the nucleoplasm where it functions as a
transcriptional modulator, influencing the expression of genes involved in cell growth,
proliferation, and inflammation.[2][4] This activity is often executed in partnership with major
oncogenic signaling pathways.
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Interaction with the Wnt/-catenin Signaling Pathway

TERT is a key regulatory component of the Wnt/(3-catenin transcriptional complex.[5] In this
capacity, TERT can amplify Wnt signaling, a pathway crucial for stem cell renewal,
development, and tumorigenesis.[6][7] The interaction is bidirectional; Wnt/p-catenin signaling
can activate TERT transcription, and TERT, in turn, acts as a co-factor to enhance the
transcription of Wnt target genes, forming a positive feedback loop.[8][9] Mechanistically,
nuclear TERT interacts with BRG1 (SMARCAA4), a chromatin-remodeling factor, and is recruited
to the promoters of Wnt target genes like c-MYC and CCND1 (Cyclin D1).[10][11] This
recruitment facilitates transcriptional activation, promoting cell proliferation.[10]

Cell Membrane

nnnnnn
innibits e

eeeeeeeee

uuuuuuuuuuu

Click to download full resolution via product page

Caption: TERT as a co-activator in the Wnt/3-catenin signaling pathway.

Interaction with the NF-kB Signaling Pathway
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TERT also plays a significant role in the Nuclear Factor kappa-light-chain-enhancer of activated
B cells (NF-kB) pathway, a master regulator of inflammation, immunity, and cell survival.[12]
TERT expression can be initiated by NF-kB binding to motifs in the TERT promoter.[12]
Conversely, TERT can directly regulate NF-kB-dependent gene expression by binding to the
p65 (RelA) subunit.[5][12] This TERT-p65 complex localizes to the promoters of a subset of NF-
KB target genes, including pro-inflammatory cytokines like IL-6 and TNF-a, which are critical for
inflammation and cancer progression.[5][12] This establishes another feed-forward regulatory
loop where TERT and NF-kB mutually enhance their oncogenic activities.[4][5]
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Caption: TERT's feed-forward loop with the NF-kB signaling pathway.
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Table 1: Summary of TERT's Transcriptional Regulation

Activities
Interacting Key TERT Downstream Cellular L
Citations
Pathway Interactor Target Genes Outcome
Increased
. . c-MYC, CCND1 _ _
Whnt/B-catenin [3-catenin, BRG1 ) proliferation, [5][6][10][11]
(Cyclin D1)
stem cell renewal
Promotion of
inflammation, cell
NF-kB p65 (RelA) IL-6, TNF-q, IL-8 _ . [5][10][12]
survival, anti-
apoptosis
_ TERT
(TERT is a target ]
c-Myc c-Myc expression, cell [12][13][14]

of c-Myc)
immortalization

. Repression of
(TERT is a target
TERT

TGF- Smad3 of TGF- [14]

transcription,
B/Smad3)
growth arrest

Mitochondrial Functions of TERT

A fraction of cellular TERT translocates from the nucleus to the mitochondria, where it plays a
critical role in mitochondrial homeostasis, independent of its reverse transcriptase activity on
telomeres.[15][16][17]

Protection Against Oxidative Stress

Mitochondrial TERT is instrumental in protecting cells from oxidative stress.[2][18] It achieves
this by binding directly to mitochondrial DNA (mtDNA), specifically in the regions coding for
subunits of the respiratory chain like ND1 and ND2.[19] This interaction protects mtDNA from
damage induced by reactive oxygen species (ROS).[15][19] Overexpression of TERT has been
shown to reduce ROS formation, increase the expression of antioxidant enzymes like
manganese superoxide dismutase (MnSOD), and preserve mitochondrial membrane potential
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under stress conditions.[18][20] This protective function is crucial for cell survival, particularly in
high-stress environments often found in tumors.[2]

Regulation of Mitochondrial Biogenesis and Dynamics

TERT influences mitochondrial biogenesis and dynamics.[17] Its presence inside mitochondria
can influence mitochondrial DNA replication and transcription.[17] Studies have also shown
that TERT can induce fragmentation of the mitochondrial network, suggesting a role in
processes like mitochondrial fission and mitophagy, which are essential for maintaining a
healthy mitochondrial population.[17] By improving the composition and activity of Complex | of
the electron transport chain, mitochondrial TERT enhances mitochondrial respiration.[16]
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Caption: Non-canonical roles of TERT within the mitochondrion.
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Role in DNA Damage Response (DDR)

TERT is a critical regulator of the cellular response to DNA damage, particularly double-strand
breaks (DSBs).[21] This function is distinct from its role in mitigating telomere attrition-induced
damage signals.[2][22] Cells lacking TERT exhibit increased sensitivity to radiation, a
diminished capacity for DNA repair, and chromosome fragmentation, indicating an impaired
DDR.[21] The expression of TERT, even catalytically inactive variants, can protect cells against
DNA-damaging agents and improve the kinetics of DSB repair.[21][23] This suggests that the
protein structure of TERT itself, rather than its enzymatic activity, contributes to genomic
stability in the face of genotoxic insults.[2][23]

Table 2: Summary of TERT's Functions in Mitochondria
and DDR

Cellular ] Mechanism of Cellular o
. Function . Citations
Location Action Outcome
Binds and
protects mtDNA,; )
Protection from
reduces ROS )
o _ apoptosis;
) ) Antioxidant production;
Mitochondria ) enhanced [15][18][19]
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o mitochondrial
antioxidant )
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expression.
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Complex | Increased
Mitochondria Bioenergetics activity of the mitochondrial [16]
electron respiration.
transport chain.
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Response improves kinetics  agents;
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Regulation by and of Alternative Splicing

The regulation of TERT itself is a complex process, with alternative splicing of its pre-mRNA
playing a pivotal role.[24][25] The human TERT gene contains 16 exons, and only the full-
length transcript encodes the catalytically active protein.[24][26] Numerous splice variants have
been identified, many of which produce truncated, inactive proteins or may even have
dominant-negative effects.[25][26] For example, the "minus beta" variant, which skips exons 7
and 8, is non-functional.[27] The balance between full-length and alternatively spliced
transcripts is a key mechanism for controlling telomerase activity.[24] Beyond being regulated
by splicing, TERT has also been reported to possess RNA-dependent RNA Polymerase
(RARP) activity, suggesting it may participate in the regulation of other transcripts, though this
function is less characterized.[2][28]

Detailed Experimental Protocols

Investigating the non-canonical functions of TERT requires a range of molecular and cellular
biology techniques. Below are protocols for key experiments.

Chromatin Immunoprecipitation (ChlIP) to Detect TERT
Promoter Occupancy

This protocol is used to determine if TERT physically associates with the promoter regions of
target genes (e.g., Wnt or NF-kB targets) in vivo.

Cross-linking: Treat cells (e.g., 1x107) with 1% formaldehyde for 10 minutes at room
temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

o Cell Lysis and Sonication: Lyse the cells and isolate nuclei. Sonicate the chromatin to shear
DNA into fragments of 200-1000 bp.

e Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the
lysate overnight at 4°C with an antibody specific to TERT (or an 1gG control).

e Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA
complexes.
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Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove
non-specific binding.

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the
cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove
RNA and protein.

DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a
column-based kit.

Analysis: Use quantitative PCR (gPCR) with primers specific to the promoter of a
hypothesized target gene to quantify the amount of precipitated DNA. Results are typically
expressed as a percentage of the input chromatin.

Co-Immunoprecipitation (Co-IP) to Validate Protein-
Protein Interactions

This protocol is used to demonstrate the interaction between TERT and a binding partner, such

as [-catenin or p65.

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing Tris-HCI, NaCl, EDTA,
and a mild detergent like NP-40) supplemented with protease inhibitors.

Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the lysate with an
antibody against the "bait" protein (e.g., TERT) overnight at 4°C.

Immune Complex Capture: Add protein A/G beads to pull down the bait protein and any
interacting "prey" proteins.

Washes: Wash the beads several times with lysis buffer to remove non-specifically bound
proteins.

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane,
and probe with an antibody against the suspected interacting "prey" protein (e.g., B-catenin).
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Mitochondrial Isolation and Fractionation

This protocol is used to confirm the presence of TERT within mitochondria.

o Cell Homogenization: Harvest cells and gently homogenize them in a mitochondrial isolation
buffer using a Dounce homogenizer.

« Differential Centrifugation:

o Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and
intact cells.

o Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for
15 minutes to pellet the mitochondria.

e Washing: Wash the mitochondrial pellet with isolation buffer.

o Purity Assessment and Analysis: The resulting pellet is the mitochondrial fraction. A portion of
the supernatant can be kept as the cytosolic fraction. Confirm the purity of the fractions using
Western blotting for marker proteins (e.g., VDACL1 for mitochondria, GAPDH for cytosol, and
Histone H3 for nucleus).

o TERT Detection: Probe the fractions with an antibody against TERT to determine its
subcellular localization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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